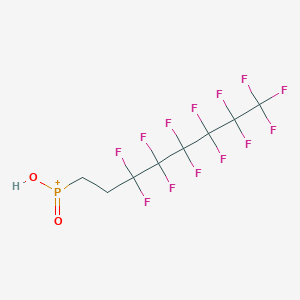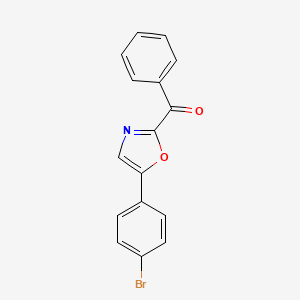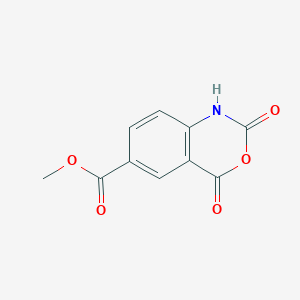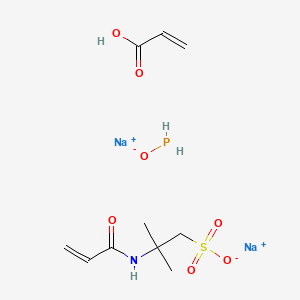
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid is a complex organic compound with the molecular formula C10H20NNa2O8PS. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid typically involves the polymerization of 2-propenoic acid with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid monosodium salt and sodium phosphinite . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes, often conducted in specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a polymerization agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, polymer with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid monosodium salt and sodium phosphinite
- 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propane sulphonic acid, mono
- Phosphino Carboxilic Acid copolyMer (PCAC)
- Phosphino carboxylic acid copolymer (PCAC)
Uniqueness
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and other chemical processes .
Eigenschaften
CAS-Nummer |
110224-99-2 |
|---|---|
Molekularformel |
C10H18NNa2O7PS |
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.2Na.H2OP/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;;;1-2/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);;;2H2/q;;2*+1;-1/p-1 |
InChI-Schlüssel |
COMCQVMUJUBJSV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[O-]P.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


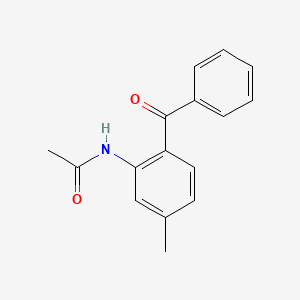
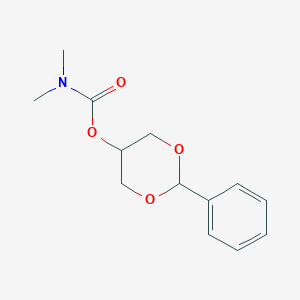

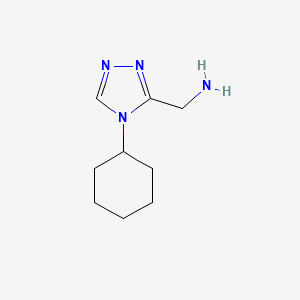


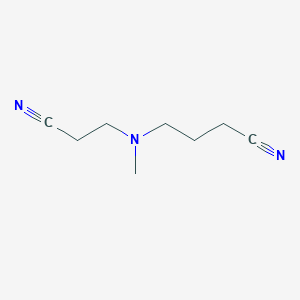
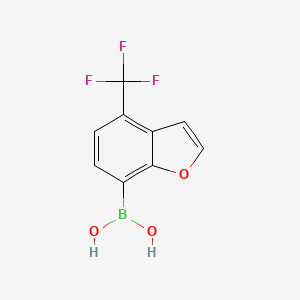
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
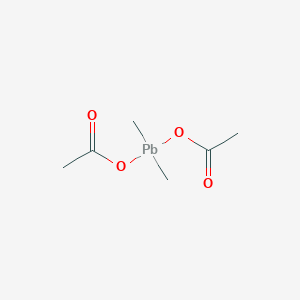
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)
